molecular formula C19H16F2N4O3S B2986883 2,6-difluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872621-44-8

2,6-difluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2986883
CAS RN: 872621-44-8
M. Wt: 418.42
InChI Key: HKROEQHEMFTERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H16F2N4O3S and its molecular weight is 418.42. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Inhibition Activity : Compounds structurally related to 2,6-difluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have been synthesized and evaluated for biological activity. For example, the synthesis of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates and their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B) was explored, revealing potential for diabetes treatment (Navarrete-Vázquez et al., 2012).

  • Anticancer Properties : Similar compounds have shown significant anticancer activity. For example, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides displayed moderate to excellent activity against various cancer cell lines, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).

Chemical Synthesis and Properties

  • Synthesis Techniques : The synthesis of related compounds like N, N3, 4-dialkylamino-1, 2, 5-oxadiazoles has been researched, providing insights into novel synthetic pathways that could be applicable to the synthesis of 2,6-difluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (Fard et al., 2003).

  • Electrophysiological Activity : N-substituted imidazolylbenzamides, which share a structural similarity, have been synthesized and shown to have cardiac electrophysiological activity, indicating potential applications in treating cardiac conditions (Morgan et al., 1990).

Other Related Research

  • Corrosion Inhibition : Benzothiazole derivatives, which are structurally related, have been explored as corrosion inhibitors for carbon steel, suggesting potential industrial applications for similar compounds (Hu et al., 2016).

  • Antioxidant Activity : Research into functionalized 1,3,4-oxadiazoles has highlighted their potential antioxidant properties, which could be relevant to the compound (Bondock et al., 2016).

properties

IUPAC Name

2,6-difluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O3S/c1-11-4-2-5-12(8-11)23-15(26)10-29-19-25-24-16(28-19)9-22-18(27)17-13(20)6-3-7-14(17)21/h2-8H,9-10H2,1H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKROEQHEMFTERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.